molecular formula C9H13N5 B180864 9H-Purin-6-amine, 9-butyl- CAS No. 2715-70-0

9H-Purin-6-amine, 9-butyl-

Cat. No.: B180864
CAS No.: 2715-70-0
M. Wt: 191.23 g/mol
InChI Key: BKXMJMZKKNIYRD-UHFFFAOYSA-N
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Description

9-Butyl-9H-adenine: is a derivative of adenine, a purine base that is a fundamental component of nucleic acids. The chemical formula for 9-Butyl-9H-adenine is C9H13N5 , and it has a molecular weight of 191.2330 g/mol . This compound is characterized by the presence of a butyl group attached to the ninth position of the adenine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: 9-Butyl-9H-adenine can be synthesized through a nucleophilic substitution reaction. One common method involves the reaction of adenine with 1-iodobutane in the presence of cesium carbonate as a base. The reaction is typically carried out in dimethylformamide (DMF) at 50°C for 24 hours . The reaction mixture is then diluted with water, and the product is purified by flash chromatography using a chloroform/methanol/ammonia (90:10:1) solvent system .

Industrial Production Methods: While specific industrial production methods for 9-Butyl-9H-adenine are not widely documented, the synthesis process described above can be scaled up for industrial applications. The use of cesium carbonate and 1-iodobutane in a controlled environment ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 9-Butyl-9H-adenine undergoes various chemical reactions, including nucleophilic substitution, oxidation, and reduction. The compound’s purine ring structure allows it to participate in these reactions under appropriate conditions.

Common Reagents and Conditions:

Major Products Formed: The primary product of the nucleophilic substitution reaction is 9-Butyl-9H-adenine itself. Further reactions can lead to various derivatives, depending on the reagents and conditions used.

Scientific Research Applications

Chemistry: 9-Butyl-9H-adenine is used as a building block in the synthesis of more complex molecules. Its unique structure allows it to serve as a precursor for various chemical reactions and the development of new compounds .

Biology and Medicine: In biological research, 9-Butyl-9H-adenine and its derivatives are studied for their potential as adenosine receptor antagonists. These compounds can interact with adenosine receptors, which play a crucial role in various physiological processes .

Industry: The compound’s ability to form stable complexes with metal ions makes it useful in industrial applications, such as the development of new materials and catalysts .

Mechanism of Action

The mechanism of action of 9-Butyl-9H-adenine involves its interaction with specific molecular targets, such as adenosine receptors. By binding to these receptors, the compound can modulate their activity and influence various cellular pathways . The exact molecular targets and pathways involved depend on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Uniqueness: The presence of the butyl group in 9-Butyl-9H-adenine provides it with unique chemical and biological properties compared to its analogs. This structural difference can influence its binding affinity to molecular targets and its overall reactivity in chemical reactions.

Properties

IUPAC Name

9-butylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5/c1-2-3-4-14-6-13-7-8(10)11-5-12-9(7)14/h5-6H,2-4H2,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKXMJMZKKNIYRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=NC2=C(N=CN=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10181617
Record name 9H-Purin-6-amine, 9-butyl- (9CI)
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Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2715-70-0
Record name 9-Butyl-9H-purin-6-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2715-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 9H-Purin-6-amine, 9-butyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002715700
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9H-Purin-6-amine, 9-butyl-
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Record name 9H-Purin-6-amine, 9-butyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10181617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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